molecular formula C5H5N3O2S B3322713 6-Amino-5-nitropyridine-2(1H)-thione CAS No. 1516841-23-8

6-Amino-5-nitropyridine-2(1H)-thione

Cat. No.: B3322713
CAS No.: 1516841-23-8
M. Wt: 171.18 g/mol
InChI Key: OWDLHGAHZJSHDY-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyridine-2(1H)-thione (CAS 1516841-23-8) is a pyridine-thione compound with a molecular weight of 171.17 g/mol and a high purity of 98% . It is characterized by its nitro and amino substituents on the pyridine ring, a structure that serves as a valuable scaffold in chemical synthesis. For researchers, this compound is a key precursor in heterocyclic chemistry, used in the synthesis of more complex polycyclic systems, such as those found in pyridothienopyridines, which are structures of interest in materials science and medicinal chemistry research . The related oxygen analog, 6-Amino-5-nitropyridin-2-one, is well-established as an artificial nucleobase in the expanding field of synthetic genetics, specifically as a component of hachimoji DNA, where it pairs with 5-aza-7-deazaguanine . This suggests potential, yet unexplored, applications for the thione variant in novel biomolecular engineering. As a solid, it requires proper storage and handling. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-nitro-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-5-3(8(9)10)1-2-4(11)7-5/h1-2H,(H3,6,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLHGAHZJSHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 5 Nitropyridine 2 1h Thione and Its Analogues

Direct Synthetic Routes to 6-Amino-5-nitropyridine-2(1H)-thione

The direct construction of the this compound core can be approached through several synthetic strategies, primarily involving the formation of the pyridine (B92270) ring with the desired substituents in place or the conversion of a pre-functionalized pyridine precursor.

Multi-component Cyclization Reactions Incorporating the Pyridine-2(1H)-thione Scaffold

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not extensively documented, related structures are accessible through such strategies. For instance, the synthesis of various polysubstituted pyridines can be achieved through condensation reactions. chemicalbook.com One notable example is a four-component reaction involving 5-R-isatins, malononitrile (B47326), monothiomalonamide, and triethylamine (B128534) to produce spiro[indole-3,4'-pyridine]-2'-thiolates, demonstrating the formation of a substituted pyridine-2-thiolate (B1254107) ring system in a one-pot process. medchemexpress.com

The synthesis of highly substituted 2-aminopyridines, which are key precursors, has also been achieved via MCRs. A three-component reaction of enaminones, primary amines, and malononitrile under solvent-free conditions provides a flexible method for preparing diverse 2-aminopyridines. nih.gov Adapting such methodologies by using a nitro-substituted precursor could potentially lead to the target compound.

Transformation of Precursors to the this compound Core

A more common approach involves the transformation of a pre-existing, suitably functionalized pyridine ring. A key precursor for this strategy is often a 2-aminopyridine (B139424) derivative. The synthesis of 2-amino-5-nitropyridine (B18323) is a well-established process, typically involving the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids. nih.gov

Another relevant precursor is 6-bromo-3-nitro-pyridin-2-ylamine. This compound can be converted to 6-amino-5-nitro-pyridine-2-carbonitrile by reaction with copper cyanide. organic-chemistry.org Subsequent transformation of the nitrile group and introduction of the thione functionality would be required to arrive at the target molecule.

The synthesis of related 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones has been reported, highlighting a potential pathway. wikipedia.org Although the full experimental details are not widely available, this suggests that a cyano-substituted nitropyridine could serve as a key intermediate. For example, the reaction of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enamine which can then react with cyanothioacetamide to form a pyridinethione derivative. nih.gov Introducing a nitro group at the appropriate stage of such a sequence could provide a viable route.

A general method for preparing pyridine-2(1H)-thione derivatives involves the reaction of 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in the presence of piperidine. nih.gov This highlights the use of activated thioamides in constructing the pyridinethione ring.

Optimized Reaction Conditions and Process Enhancements

The optimization of reaction conditions is crucial for achieving high yields and purity. For the nitration of 2-aminopyridine, controlling the temperature is critical to manage the exothermic reaction and prevent over-nitration. The reaction is typically carried out at low temperatures, for instance, by adding the nitrating mixture dropwise while maintaining the temperature below 10°C. nih.gov

Microwave irradiation has been shown to be beneficial in accelerating organic reactions, including the Gewald reaction for the synthesis of 2-aminothiophenes, which shares mechanistic similarities with some pyridine-thione syntheses. wikipedia.org This technique can lead to higher yields and shorter reaction times. Mechanochemistry, specifically high-speed ball milling, has also been explored for the Gewald reaction, demonstrating the potential for solvent-free and catalytic conditions. mdpi.com Such green chemistry approaches could potentially be adapted for the synthesis of the target pyridinethione.

Synthesis of Chemically Modified Derivatives of this compound

The functional groups present in this compound, namely the amino group and the pyridine ring itself, offer multiple sites for chemical modification to generate a library of derivatives with potentially diverse properties.

Functionalization Strategies on the Amino Group

The amino group in aminopyridine derivatives is a versatile handle for introducing a wide range of substituents. Standard acylation reactions can be employed to introduce various acyl groups. For instance, the reaction with acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivatives.

Furthermore, the amino group can participate in condensation reactions. For example, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with formamide (B127407) leads to the formation of fused pyrido[2,3-d]pyrimidines. mdpi.com This type of cyclization could be a potential pathway for creating more complex heterocyclic systems based on the this compound scaffold.

The synthesis of various 2-substituted-6-aminopyridine derivatives has been reported, showcasing modifications such as the introduction of piperazinyl, imidazolyl, and morpholinyl moieties through reactions with appropriate epoxides or haloalkanes. nih.gov These strategies could be applied to modify the amino group of the target compound.

Substitutions and Modifications on the Pyridine Ring System

The pyridine ring in this compound is activated towards nucleophilic substitution due to the presence of the electron-withdrawing nitro group. This allows for the potential introduction of various nucleophiles at specific positions on the ring.

Conversely, electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the nitro group. However, the presence of the activating amino group can direct electrophiles to specific positions. Acid-catalyzed hydrogen-exchange studies on 2-aminopyridine derivatives show that electrophilic substitution preferentially occurs at the 3- and 5-positions. rsc.org

A key transformation for modifying the pyridine ring involves the precursor 6-bromo-3-nitro-pyridin-2-ylamine. The bromine atom can be displaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. Following such modifications, the conversion to the pyridine-2(1H)-thione would yield a range of 6-substituted derivatives.

The synthesis of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones has been achieved, indicating that modifications at the 6-position are feasible. wikipedia.org These derivatives are typically synthesized from appropriately substituted precursors rather than by direct substitution on the pre-formed ring.

Transformations Involving the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in pyridine-2(1H)-thione systems is a versatile functional group that readily participates in various chemical transformations. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring of the title compound, this compound, significantly influences the reactivity of the thiocarbonyl moiety. The compound exists in a tautomeric equilibrium between the thione and the thiol (pyridine-2-thiol) forms.

Key transformations of the thiocarbonyl group in analogous pyridine-2(1H)-thiones primarily involve S-alkylation reactions. The sulfur atom, particularly in its thiolate form, acts as a potent nucleophile, readily reacting with a variety of electrophiles. This S-alkylation is a foundational step for further synthetic elaborations, most notably the construction of fused heterocyclic systems.

One of the most significant applications of this reactivity is the synthesis of thieno[2,3-b]pyridines. This is typically achieved through a two-step sequence starting with the S-alkylation of the pyridine-2(1H)-thione with an α-halo carbonyl compound (like α-chloroacetamide or α-chloroacetonitrile), followed by an intramolecular cyclization. For instance, the reaction of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones with chloroacetamide in the presence of a base like sodium ethoxide leads to the formation of 3-amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides. researchgate.net Similarly, reaction with chloroacetonitrile (B46850) yields the corresponding 3-aminothieno[2,3-b]pyridine-2-carbonitriles. nih.govresearchgate.net

The S-alkylated intermediates can also undergo cyclization to form other fused systems. For example, the 2-methylthio derivative, formed by reacting a pyridine-2(1H)-thione with methyl iodide, can be treated with hydrazine (B178648) hydrate (B1144303) to furnish a pyrazolopyridine derivative. researchgate.net These transformations highlight the utility of the thiocarbonyl group as a handle for building molecular complexity.

Table 1: Representative Transformations of Pyridine-2(1H)-thione Analogues

Starting MaterialReagent(s)ProductReaction TypeReference(s)
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thioneChloroacetamide, Sodium ethoxide3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamideS-alkylation, Intramolecular cyclization researchgate.net
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thioneMethyl iodide4-Aryl-3-cyano-2-methylthio-6-(2-thienyl)pyridineS-alkylation researchgate.net
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thioneChloro-N-arylacetamidesEthyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylateS-alkylation researchgate.net
S-Alkylated intermediate from aboveSodium alkoxideEthyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylateIntramolecular Thorpe-Ziegler cyclization researchgate.net
3-Cyano-pyridine-2(1H)-thionesChloroacetonitrile, Sodium ethoxide3-Aminothieno[2,3-b]pyridine-2-carbonitrilesS-alkylation, Intramolecular cyclization researchgate.net

Chemo- and Regioselectivity in Synthetic Pathways

The concepts of chemo- and regioselectivity are critical in understanding the synthetic pathways involving this compound and its analogues. The molecule possesses multiple reactive sites, including the exocyclic amino group, the nitro group, the ring nitrogens, and the thione/thiol tautomeric system.

In the context of transformations involving the thiocarbonyl moiety, alkylation reactions exhibit high regioselectivity. The thione-thiol tautomerism allows for reaction at either the nitrogen or the sulfur atom. However, alkylation of pyridine-2-thiolates and related compounds proceeds regioselectively at the sulfur atom. nih.gov This is attributed to the "soft" nature of the sulfur atom, making it a better nucleophile for "soft" electrophiles like alkyl halides, according to Hard-Soft Acid-Base (HSAB) theory. The resulting S-alkylated products are generally stable and can be isolated.

The presence of the 6-amino and 5-nitro groups on the pyridine ring is expected to influence this selectivity. The electron-donating amino group increases the electron density of the pyridine ring, potentially enhancing the nucleophilicity of both the ring nitrogen and the exocyclic sulfur. Conversely, the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack and can influence the acidity of the N-H proton in the thione tautomer. Despite these electronic influences, S-alkylation is the predominantly observed and expected pathway for pyridine-2(1H)-thione systems under typical alkylating conditions.

In reactions designed to form fused rings, such as the synthesis of thieno[2,3-b]pyridines, the initial S-alkylation is the chemoselective first step. The subsequent intramolecular cyclization is then directed by the nature of the introduced alkyl chain. For example, when an α-haloacetamide is used, the cyclization involves the formation of a new bond between the nitrogen of the pyridine ring and the carbon of the acetamide (B32628) methylene (B1212753) group is not the observed pathway; rather the active methylene of the S-CH2CONH2 attacks the cyano group in an intramolecular Thorpe-Ziegler type reaction to form the fused thiophene (B33073) ring. This demonstrates a high degree of regioselectivity in the ring-closing step, leading specifically to the thieno[2,3-b]pyridine (B153569) core structure. researchgate.net

Reaction Mechanisms and Reactivity of 6 Amino 5 Nitropyridine 2 1h Thione

Electrophilic Reaction Pathways at the Pyridine (B92270) Nitrogen and Ring Carbons

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the strongly electron-withdrawing nitro group at the C5 position. This deactivation generally makes electrophilic aromatic substitution challenging. However, the powerful electron-donating amino group at C6 can partially counteract this effect, directing electrophiles to specific positions.

Ring Carbons: The primary activating group for electrophilic substitution is the C6-amino group, which directs electrophiles to the ortho and para positions. In this case, the ortho position is C5 (already substituted with a nitro group) and the para position is C3. The C3 position is the most likely site for electrophilic attack (e.g., halogenation, nitration) due to the strong activation from the amino group. The nitro group at C5 strongly deactivates the C4 position to electrophilic attack.

Predicted Site of Electrophilic AttackActivating/Deactivating FactorsPotential Reactions
C3 Carbon Strongly activated by the C6-amino group.Halogenation, Nitration, Sulfonation
Pyridine Nitrogen Basic lone pair, but deactivated by the nitro group.Protonation, Alkylation
C4 Carbon Deactivated by the adjacent C5-nitro group.Unlikely to react.

Nucleophilic Reaction Pathways at the Thiocarbonyl and Nitro Groups

The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions activated by the nitro group. The thiocarbonyl and nitro groups also present key sites for nucleophilic reactions.

Thiocarbonyl Group (C=S): The sulfur atom of the thione is a soft nucleophile and can readily react with soft electrophiles, such as alkyl halides (S-alkylation), to form 2-(alkylthio) derivatives. This is often the most favorable reaction pathway with electrophiles.

Nitro Group (NO₂): The nitro group can be susceptible to nucleophilic substitution, although this typically requires harsh conditions or specific reagents. A more common reaction is the reduction of the nitro group to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation. This transformation would yield 5,6-diaminopyridine-2(1H)-thione.

Ring Carbons: Nucleophilic aromatic substitution (SNAr) can occur, particularly at the carbon bearing the nitro group (C5) or other positions activated by it, though a suitable leaving group would typically be required.

Tautomeric Equilibria and Interconversions: Thiol-Thione and Amino-Imine Forms

Tautomerism is a critical aspect of the structure and reactivity of 6-Amino-5-nitropyridine-2(1H)-thione, with two primary equilibria at play.

Thiol-Thione Tautomerism: The compound can exist in two tautomeric forms: the thione form (this compound) and the thiol form (6-amino-5-nitro-2-mercaptopyridine). For most pyridinethiones, the thione form, with the C=S double bond and the proton on the nitrogen atom, is the predominant tautomer in both solution and the solid state. This equilibrium is influenced by solvent polarity and pH.

Amino-Imine Tautomerism: The C6-amino group can also exhibit tautomerism, existing in the amino form (-NH₂) or the imine form (=NH). The aromaticity of the pyridine ring strongly favors the amino tautomer, and the imine form is generally a minor contributor.

The dominant species under normal conditions is the This compound tautomer.

Tautomeric EquilibriumPredominant FormStructural Features
Thiol-Thione ThioneC=S double bond, N-H bond
Amino-Imine AminoC-NH₂ single bond, aromatic ring

Recyclization and Ring Transformation Reactions Involving the Pyridine Nucleus

Pyridine rings, particularly those substituted with electron-withdrawing groups and potential leaving groups, can undergo ring-opening and recyclization reactions when treated with strong nucleophiles. For instance, reactions of nitropyridines with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The mechanism often involves nucleophilic attack on the ring, followed by cleavage of a C-N or C-C bond, and subsequent intramolecular cyclization to form a new heterocyclic system. While not specifically documented for this compound, its structure suggests it could be a substrate for such transformations under specific conditions.

Role of Functional Groups (Amino, Nitro, Thione) in Directing Reactivity

Amino Group (-NH₂): As a strong activating group, it directs electrophiles primarily to the C3 position and increases the nucleophilicity of the ring.

Nitro Group (-NO₂): A powerful deactivating and meta-directing group for electrophilic substitution. It strongly activates the ring for nucleophilic attack and is itself a site for reduction.

Thione/Thiol Group (-C=S/-SH): The thione form is the most stable tautomer. The sulfur atom is a potent nucleophile, making S-alkylation a highly favorable reaction. The group also influences the electronic distribution within the ring.

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the same ring creates a "push-pull" system, enhancing the polarity and specific reactivity at different sites of the molecule.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that specific experimental research detailing the advanced spectroscopic characterization of This compound is not publicly available. While extensive data exists for structurally related analogues, such as 6-Amino-5-nitropyridin-2-one (the oxygen counterpart) and 2-Amino-5-nitropyridine (B18323) (lacking the thione group), this information is not applicable to the specific thione compound requested.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided, as the foundational experimental data for the following sections are absent from the available literature:

Advanced Spectroscopic Characterization and Structural Elucidation

UV-Visible Spectroscopy

Generating content for these sections without specific data on 6-Amino-5-nitropyridine-2(1H)-thione would result in speculation and scientific inaccuracy.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

DFT has become a standard method for investigating the properties of heterocyclic compounds. nih.gov By using functionals like B3LYP combined with appropriate basis sets, it is possible to accurately predict various molecular attributes. semanticscholar.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations using DFT methods, such as at the B3LYP/cc-pVTZ level, can identify the structure with the minimum energy. semanticscholar.org For pyridine (B92270) derivatives, the planarity of the ring and the orientation of substituent groups like amino (-NH2) and nitro (-NO2) are of key interest. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in related aminonitropyridine compounds, the introduction of substituents can cause slight distortions in the pyridine ring from a perfect hexagon. semanticscholar.org The stability of the molecule is indicated by its total energy calculated at the optimized geometry.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Derivative (2-amino-3-methyl-5-nitropyridine) This table is illustrative of typical data obtained from DFT calculations for similar structures.

Parameter Bond Length (Å) Bond Angle (°)
N1–C2 1.34
N1–C6 1.32
C2–C3 1.420
C2–N7 -
C5–N15 -
C2–N1–C6 118.6
N1–C2–C3 123.4
C4–C5–N15 120.1
O16–N15–O17 124.5

Source: Adapted from data for 2-amino-3-methyl-5-nitropyridine (B21948) using B3LYP/cc-pVTZ basis set. semanticscholar.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive.

For pyridine derivatives, the HOMO is often distributed over the pyridine ring and the electron-donating amino group, while the LUMO tends to be localized on the electron-withdrawing nitro group and the pyridine ring. researchgate.net This distribution governs the charge transfer interactions within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table demonstrates typical FMO data for related heterocyclic compounds.

Parameter Energy (eV)
E(HOMO) -6.43
E(LUMO) -2.63
Energy Gap (ΔE) 3.80

Note: Values are representative and depend on the specific compound and computational method.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 6-Amino-5-nitropyridine-2(1H)-thione, the MESP surface would be expected to show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thione group, making these sites susceptible to electrophilic attack. Conversely, positive potential would be found near the hydrogen atoms of the amino group, indicating sites for nucleophilic interaction. semanticscholar.org

Vibrational Frequency Predictions and Correlation with Experimental Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. semanticscholar.org Each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms, which is facilitated by the Potential Energy Distribution (PED) analysis. researchgate.net For a molecule like this compound, characteristic vibrational modes would include N-H stretching of the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, C=S stretching of the thione group, and various pyridine ring vibrations.

Theoretical NMR Chemical Shift Predictions and Validation

Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). elsevierpure.com These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures. Calculations are typically performed including a solvent model to better mimic experimental conditions. elsevierpure.com For this compound, theoretical calculations would help in assigning the chemical shifts for the protons on the pyridine ring and the amino group, as well as for the carbon atoms within the heterocyclic system. Discrepancies between predicted and experimental shifts can often point to specific structural features or intermolecular interactions.

Quantitative Analysis of Tautomeric Equilibria and Barrier Heights

This compound can exist in different tautomeric forms, most notably the thione-thiol equilibrium. The thione form contains a C=S double bond and an N-H bond within the ring, while the thiol form features a C-S-H single bond arrangement with a C=N double bond in the ring.

Thione Form: this compound Thiol Form: 6-amino-5-nitro-2-mercaptopyridine

DFT calculations can quantify the relative stabilities of these tautomers by comparing their total energies. The form with the lower energy is thermodynamically more stable. It is generally observed in similar heterocyclic systems that the thione form is more stable than the thiol form in the gas phase and in various solvents. jocpr.com Computational chemistry can also be used to calculate the energy barrier for the tautomeric interconversion, providing insight into the kinetics of the equilibrium. jocpr.com

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. This analysis translates the complex, many-electron wavefunction into a simple, intuitive Lewis structure representation, revealing the underlying electronic interactions that govern molecular stability and reactivity.

In molecules like this compound, NBO analysis helps to quantify the intramolecular charge transfer (ICT) that occurs from electron-donating groups to electron-accepting groups. For a related compound, 2-amino-3-methyl-5-nitropyridine, investigations using DFT/B3LYP methods have shown significant hyperconjugative interactions. semanticscholar.org These interactions, which involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs, are key to understanding the molecule's electronic stability. The energy of these interactions can be calculated to quantify their importance.

For instance, the stabilization energy associated with electron delocalization from a lone pair on an oxygen or nitrogen atom to an antibonding orbital (n → σ* or n → π) in the pyridine ring can be determined. In the study of 2-(2-Hydroxyphenyl)-1-azaazulene and its mercapto analogue, it was found that n→σ delocalizations contribute to the weakening of certain bonds, which in turn affects molecular geometry and stability. nih.gov Similarly, for this compound, significant charge transfer is expected from the amino group (-NH2) and the thione sulfur atom towards the electron-withdrawing nitro group (-NO2) and the pyridine ring.

NBO analysis also provides detailed information about the hybridization of atomic orbitals. For example, in a study on methylamine, the nitrogen hybrid orbital in the N-H sigma bond was found to have a composition of sp²·²³, indicating a specific p-character. wisc.edu For the title compound, NBO analysis would precisely describe the hybridization of the nitrogen, carbon, and sulfur atoms, offering insights into the bonding and geometry of the molecule.

Table 1: Illustrative NBO Interaction Data for a Related Nitropyridine Derivative (Note: Data is for 2-amino-3-methyl-5-nitropyridine and serves as an example of typical NBO analysis results. Specific data for this compound is not available.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N7π(C2-C3)Data not available
LP(1) N7π(N1-C6)Data not available
π(C2-C3)π(C4-C5)Data not available
π(C4-C5)π(N1-C6)Data not available
Data derived from conceptual understanding of NBO analysis on similar structures. semanticscholar.org

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonic and optoelectronic technologies. researchgate.net Quantum chemical calculations are frequently employed to predict the NLO properties of molecules. The key parameters include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a critical measure of a molecule's NLO activity.

Computational studies on various pyridine derivatives suggest that molecules with donor-acceptor groups and an extended π-conjugated system, like this compound, are excellent candidates for NLO materials. The amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) serves as a strong electron acceptor, facilitating intramolecular charge transfer across the pyridine ring, which can lead to a large β value.

For example, a DFT study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) calculated its first hyperpolarizability (β) to be approximately eighty times greater than that of urea, a standard reference material for NLO studies. journaleras.com Another study on 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile also revealed a large hyperpolarizability value, indicating its potential for NLO applications. researchgate.net Similarly, calculations on 6-Amino-2-methylpyridine-3-carbonitrile using the B3LYP density functional theory method were performed to understand its NLO properties. scirp.org These findings strongly suggest that this compound likely possesses significant NLO properties.

Table 2: Calculated NLO Properties of Related Pyridine Derivatives (Note: These values are for different compounds and calculated using various DFT methods/basis sets. They are presented for comparison.)

CompoundMethod/Basis SetDipole Moment (μ) (Debye)Mean Polarizability (α) (esu)First Hyperpolarizability (β) (esu)Reference
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)Not specifiedNot specified~80x Urea journaleras.com
6'-Amino-spiro-pyrazole derivativeB3LYP/6-311+G(d,p)12.0138.65 x 10⁻²⁴10.12 x 10⁻³⁰ researchgate.net
6-Amino-2-methylpyridine-3-carbonitrileB3LYP/6-311++G(d)Data not availableData not availableData not available scirp.org

Molecular Docking Studies for Potential Interaction Mechanisms with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

While specific molecular docking studies for this compound were not found, research on structurally similar compounds provides valuable insights into its potential biological targets. For instance, docking studies on novel spiro[indole-3,4'-pyridine] derivatives identified the bacterial regulator protein PqsR of Pseudomonas aeruginosa as a potential target, with calculated binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.comresearchgate.net These interactions are typically stabilized by non-valent contacts, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's binding pocket. mdpi.com

Table 3: Examples of Molecular Docking Targets for Related Heterocyclic Compounds

Ligand ClassProtein TargetOrganism/DiseaseExample Binding Energy (kcal/mol)Reference
Spiro[indole-3,4'-pyridine] derivativesPqsRPseudomonas aeruginosa-5.8 to -8.2 mdpi.comresearchgate.net
Pyrimidine-2-thione derivativesPI3K/AktBreast CarcinomaNot specified nih.gov
2-Amino-5-methylpyridine (B29535)Protein ReceptorGeneral Drug Target-3.32 researchgate.net

Advanced Research Applications and Functional Explorations

Role as a Precursor in Complex Organic Synthesis

The structural features of 6-Amino-5-nitropyridine-2(1H)-thione make it a valuable starting material for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The presence of the reactive thione group, along with the amino and nitro functionalities, allows for a variety of chemical transformations.

Synthesis of Fused Pyridine (B92270) and Pyrido[2,3-b]thieno Systems

The pyridinethione core of this compound is a key structural motif for the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, the synthetic strategies employed for analogous 2-thioxo-pyridine derivatives provide a clear blueprint for its potential applications.

For instance, the reaction of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with α-halo ketones, such as chloroacetone (B47974) or phenacyl bromide, leads to the formation of 3-aminothieno[2,3-b]pyridine derivatives. rsc.org This transformation typically proceeds through S-alkylation of the thione group followed by an intramolecular cyclization. A similar reaction pathway can be envisioned for this compound, where the thione group would react with suitable electrophiles to initiate the construction of the fused thiophene (B33073) ring.

Furthermore, these resulting 3-aminothieno[2,3-b]pyridines can serve as intermediates for the synthesis of even more complex fused systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d] nih.govnih.govekb.egtriazines. rsc.org The amino group at the 3-position of the thieno[2,3-b]pyridine (B153569) ring is crucial for these subsequent annulation reactions.

The versatility of the pyridinethione scaffold is further highlighted by the synthesis of thieno[2,3-b]pyridines from starting materials like 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. nih.gov In this case, the 2-thioxo-dihydropyridine derivative is a key precursor to the fused heterocyclic system. nih.gov

Table 1: Examples of Precursors for Fused Pyridine Systems

Precursor Compound Resulting Fused System Reference
3-Cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione 3-Amino-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines rsc.org
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Thieno[2,3-b]pyridines nih.gov

Intermediate in Cascade and Multicomponent Reactions

The reactivity of the functional groups in this compound suggests its potential as a key intermediate in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants.

While specific MCRs involving this compound are not prominently reported, the chemistry of related pyridine derivatives offers valuable insights. For example, one-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been demonstrated, showcasing the utility of pyridine-based structures in multicomponent strategies. medchemexpress.com

Of particular relevance is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source to produce nitropyridines. nih.gov In these reactions, the dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov This suggests that this compound, with its nitro- and amino-substituted pyridine ring, could participate in similar transformations, leading to a diverse range of functionalized heterocyclic compounds. The reaction of 2-aminopyridine (B139424) with nitric acid to yield 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227) further underscores the reactivity of the aminopyridine scaffold. nih.gov

Mechanistic Studies of Biological Activities as a Chemical Probe or Analog

The unique electronic and structural properties of this compound and its tautomers make them valuable tools for investigating biological systems at a molecular level.

Investigation as a Nucleobase Analog in Synthetic Genetic Systems

A significant area of research has been the exploration of the tautomeric form, 6-Amino-5-nitropyridin-2-one, as an unnatural nucleobase in synthetic genetic systems. This molecule has been incorporated into a novel, eight-letter genetic alphabet known as "hachimoji DNA". glpbio.comwikipedia.orgmedchemexpress.cominvivochem.com In this expanded genetic system, 6-Amino-5-nitropyridin-2-one functions as a synthetic pyrimidine (B1678525) analog, forming a specific hydrogen-bonding pair with the synthetic purine (B94841) analog, 5-aza-7-deazaguanine. glpbio.commedchemexpress.comwikipedia.orgmedchemexpress.com This research opens up new avenues in synthetic biology and the study of the fundamental principles of genetic information storage and transfer.

Table 2: Components of Hachimoji DNA

Natural Base Pairs Unnatural Base Pairs Reference
Adenine (A) - Thymine (T) 5-Aza-7-deazaguanine (P) - 6-Amino-5-nitropyridin-2-one (Z) glpbio.commedchemexpress.comwikipedia.orgmedchemexpress.com

Exploration of Molecular Interaction with Enzymes or Receptors (mechanism-focused)

The nitroaromatic group within this compound suggests its potential as a chemical probe for studying enzymatic redox processes. Nitroaryl compounds can undergo enzymatic reduction, often selectively under hypoxic (low oxygen) conditions, by one-electron reductases. nih.gov For instance, the enzymatic conversion of 6-nitroquinoline (B147349) to the fluorescent 6-aminoquinoline (B144246) by xanthine (B1682287) oxidase has been demonstrated to be a multi-step, oxygen-sensitive process. nih.gov This suggests that this compound could serve as a substrate or probe to investigate the mechanisms of similar nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments.

Furthermore, molecular docking studies on related pyrimidine derivatives have been used to investigate their interactions with enzyme active sites, such as with human cyclin-dependent kinase 2. nih.gov Such computational approaches could be applied to this compound to predict its binding modes and interactions with various enzyme or receptor targets, guiding further experimental studies.

Development as a Ligand in Coordination Chemistry

The multiple heteroatoms and functional groups in this compound make it an attractive candidate for use as a ligand in coordination chemistry. The thione sulfur, the amino nitrogen, and the pyridine ring nitrogen all represent potential coordination sites for metal ions. The nitro group can also influence the electronic properties of the ligand and its coordination behavior.

While the coordination chemistry of this compound itself is not extensively detailed, studies on related molecules provide a strong basis for its potential. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom of the amino group to form a five-membered chelate ring. nih.gov Similarly, transition metal complexes of 4-aminopyridine (B3432731) have been synthesized and characterized, demonstrating the coordinating ability of the aminopyridine scaffold. ekb.eg

The synthesis of metal complexes with Schiff bases derived from aminopyridines, such as from 2-amino-3-methylpyridine, further illustrates the versatility of these types of ligands in forming stable complexes with various transition metals. ekb.eg The resulting metal complexes often exhibit interesting geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand. ekb.eg The development of chiral tripyridyldiamine ligands also highlights the potential for creating asymmetric metal complexes from pyridine-based ligands. nih.gov Given these precedents, this compound is expected to form a variety of coordination complexes with diverse structural and electronic properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-Amino-5-nitropyridin-2-one
5-Aza-7-deazaguanine
Thieno[2,3-b]pyridines
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines
Pyrido[3',2':4,5]thieno[3,2-d] nih.govnih.govekb.egtriazines
3-Cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione
Chloroacetone
Phenacyl bromide
3-Aminothieno[2,3-b]pyridine
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
6-Amino-2-pyridone-3,5-dicarbonitriles
1-Methyl-3,5-dinitro-2-pyridone
Nitromalonaldehyde
2-Aminopyridine
2-Amino-5-nitropyridine
2-Amino-3-nitropyridine
Isoguanine
Isocytosine
6-Nitroquinoline
6-Aminoquinoline
Xanthine oxidase
Human cyclin-dependent kinase 2
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol
4-Aminopyridine

Synthesis and Structural Characterization of Metal Complexes

There is no available scientific literature detailing the synthesis and structural characterization of metal complexes of this compound. Research on the coordination of other thione-containing heterocyclic ligands, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, shows that the thione group can act as a coordination site, often in conjunction with other donor atoms on the ligand. nih.gov It is plausible that this compound could act as a bidentate ligand, coordinating through the thione sulfur and the amino nitrogen. However, without experimental data, any description of synthetic methods or structural features would be purely speculative.

Photophysical Properties of Coordination Compounds

There is no available scientific literature describing the photophysical properties of coordination compounds of this compound. The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the ligand. nih.govrsc.orgscispace.com The presence of a nitro group, which is a strong electron-withdrawing group, and the thione functionality would be expected to influence the electronic transitions within the metal complexes, but no experimental or computational studies have been published to confirm or quantify these effects.

Due to the absence of research in this specific area, no data tables or detailed findings can be presented.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasizes the reduction of waste, use of safer solvents, and energy efficiency. For pyridine-2(1H)-thione derivatives, research is moving away from traditional, often harsh, reaction conditions.

Emerging sustainable approaches applicable to the synthesis of 6-Amino-5-nitropyridine-2(1H)-thione and its derivatives include:

One-Pot, Multi-Component Reactions: The synthesis of related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been successfully achieved through one-pot, two-step reactions. nih.govchemrxiv.org This strategy minimizes intermediate isolation steps, thereby reducing solvent usage and waste. Employing natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate in such syntheses further enhances the green credentials of the process. nih.govchemrxiv.org

Ultrasonic and Microwave Irradiation: Sonication has been utilized to efficiently prepare nicotinonitriles and thieno[2,3-b]pyridines from pyridine-2(1H)-thione precursors. researchgate.net This technique often leads to shorter reaction times and higher yields compared to conventional heating.

Eco-Friendly Catalysts: The use of piperazine (B1678402) as a recyclable, eco-friendly catalyst has been reported for the synthesis of thieno[2,3-b]pyridine (B153569) hybrids from pyridine-2(1H)-thiones, achieving high yields in short reaction times under sonication. researchgate.net

These methodologies represent a significant step towards more environmentally benign production pathways for this class of compounds.

Green Synthesis TechniqueKey AdvantagesExample Application for Related Compounds
One-Pot Synthesis Reduces waste, saves time and resources, simplifies procedures.Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles using betaine and guanidine carbonate catalysts. nih.gov
Ultrasonic Irradiation Shorter reaction times, increased yields, energy efficiency.Preparation of nicotinonitriles and thieno[2,3-b]pyridines using a piperazine catalyst. researchgate.net
Natural/Eco-Catalysts Low toxicity, biodegradability, reduced environmental impact.Use of betaine, guanidine carbonate, and piperazine in pyridine (B92270) derivative synthesis. nih.govresearchgate.net

Integration of Machine Learning and AI in Predictive Chemistry for Compound Design

Key areas where AI is making an impact include:

Reaction Prediction: Machine learning algorithms can now predict the outcomes of complex chemical reactions with greater than 90% accuracy, exceeding the predictive power of human chemists. cam.ac.ukdrugtargetreview.com These models, which treat reactants and products as different "languages" for translation, can help researchers identify viable synthetic routes to novel derivatives of this compound. cam.ac.uk

Generative Chemistry: AI models can design novel molecular structures that fit a desired property profile. optibrium.comnih.gov By training on vast databases of existing compounds, these models can suggest new derivatives of the core scaffold that possess specific electronic or steric properties for targeted molecular interactions.

Property Prediction: AI can effectively predict various chemical and physical properties, helping to prioritize which novel compounds to synthesize. optibrium.com This reduces the time and expense associated with trial-and-error experimentation. Researchers have already begun to integrate AI to design specific sets of pyridine derivatives. tandfonline.com

AI ApplicationFunctionReported Accuracy/Benefit
Reaction Prediction Predicts the product of a chemical reaction.>90% accuracy, outperforming trained chemists. cam.ac.ukdrugtargetreview.com
Generative Design Creates novel molecular structures with desired properties.Accelerates the design-make-test cycle in materials discovery. optibrium.comneurosciencenews.com
Synthesis Planning Provides a "GPS for chemistry" to map out synthetic routes.Significantly reduces the time required for preclinical discovery. cam.ac.uk

Exploration of Novel Reactivity Patterns under Extreme Conditions or Catalysis

The unique arrangement of amino, nitro, and thione groups on the pyridine ring of this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on activating or modifying this compound under non-standard conditions.

Catalytic Cross-Coupling: While the synthesis of many pyridine derivatives is established, the application of modern catalytic cross-coupling reactions to functionalize the this compound core is a promising area. This could enable the precise installation of various substituents to fine-tune the molecule's properties.

Cycloaddition Reactions: Pyridine-2(1H)-thione derivatives can participate in various reactions, including cycloadditions, to build more complex fused heterocyclic systems. ekb.eg Investigating the behavior of this compound as a synthon in such reactions could lead to novel molecular architectures.

Reactions under Extreme Conditions: Exploring the compound's reactivity under high pressure, in supercritical fluids, or through photochemical activation could reveal novel transformation pathways that are inaccessible under standard laboratory conditions. The reaction of the parent pyridine-2(1H)-thione with halogen-containing reagents is a known route to thieno[2,3-b]pyridines, and exploring analogous reactions for the title compound is a logical next step. ekb.egnih.gov

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The application of advanced analytical and computational techniques can provide unprecedented, real-time insights into the transformations of this compound.

In-situ Spectroscopy: Techniques such as in-situ NMR and Raman spectroscopy allow for the real-time monitoring of reacting species, providing direct evidence for transient intermediates and helping to elucidate complex reaction pathways.

Computational Modeling: High-level computational methods like Density Functional Theory (DFT) are powerful tools for probing reaction mechanisms. DFT has been successfully used to model the tautomeric equilibrium and structure of the parent pyridine-2(1H)-thione/pyridine-2-thiol (B7724439) system. rsc.org Applying these methods to reactions involving this compound can predict transition states and reaction energy profiles, guiding experimental design.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as those involving reaction-intermediate trapping, can identify and characterize short-lived species, providing crucial pieces to the mechanistic puzzle.

Rational Design of Derivatives for Targeted Molecular Interactions (excluding therapeutic development)

The rational design of molecules for specific, non-therapeutic purposes is a major frontier in materials science and chemical biology. The this compound scaffold is well-suited for derivatization to create molecules that can act as molecular probes, components of advanced materials, or ligands in catalysis.

The design process involves:

Structure-Based Design: Leveraging knowledge of a target's three-dimensional structure (e.g., an enzyme's active site for a chemical probe, or a metal center for a catalyst), derivatives can be computationally designed to achieve optimal binding and function.

Molecular Docking: This computational technique is widely used to predict the binding orientation and affinity of a molecule to a target. Studies on related pyridine derivatives have used docking to analyze interactions, such as H-acceptor and π–H interactions, with specific amino acid residues. nih.govacs.org This approach can be used to design derivatives of this compound with high specificity for a given molecular target.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of a library of derivatives, as has been done for related 6-amino-2-pyridone-3,5-dicarbonitriles, allows for the rapid screening of many compounds to identify those with the desired properties for a specific molecular interaction. chemrxiv.org

By systematically modifying the substituents on the pyridine ring, researchers can fine-tune properties like solubility, electronic character, and steric profile to achieve highly specific molecular interactions.

Q & A

Q. What are the optimal synthetic routes for 6-amino-5-nitropyridine-2(1H)-thione, and how can reaction conditions be optimized?

The synthesis of nitro-substituted pyridine derivatives often involves nitration and functional group transformations. For example, related compounds like 2-chloro-5-nitropyridine are synthesized via nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by hydrolysis and chlorination steps . For this compound, similar nitration protocols could be adapted, with optimization focusing on:

  • Temperature control : Excessive heat may lead to byproducts from nitro group decomposition.
  • Purification : Recrystallization using polar solvents (e.g., water or ethanol) to isolate the product .
  • Characterization : Confirm purity via HPLC or NMR (e.g., ¹H and ¹³C NMR for thione tautomer identification) .

Q. How can the tautomeric equilibrium of the thione group be characterized experimentally?

The thione ⇌ thiol tautomerism can be studied using:

  • Spectroscopic methods :
    • ¹H NMR : Thiol protons resonate at δ 3–4 ppm, while thione tautomers show no such signals.
    • FT-IR : C=S stretching vibrations appear near 1200–1250 cm⁻¹ .
  • X-ray crystallography : Resolve the dominant tautomer in the solid state .

Q. What safety protocols are critical when handling this compound?

While classified as non-hazardous, standard precautions include:

  • PPE : Lab coat, gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.
  • Emergency response : Immediate flushing with water for skin/eye exposure and CPR if inhaled .

Q. What solvents and purification methods are suitable for this compound?

  • Solubility : Likely polar aprotic solvents (DMSO, DMF) due to nitro and amino groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nitro group as an electron-withdrawing moiety) .
  • Transition state analysis : Simulate intermediates in reactions with alkyl halides or amines to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Batch comparison : Analyze HPLC retention times and mass spectra to detect impurities.
  • Tautomer quantification : Use variable-temperature NMR to assess tautomeric ratios across conditions .
  • XRD validation : Compare crystallographic data with literature to confirm structural integrity .

Q. How does the nitro group influence the compound’s bioactivity in antimicrobial assays?

  • Structure-activity relationship (SAR) : Test derivatives lacking the nitro group to isolate its role.
  • Mechanistic studies : Evaluate interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking .
  • In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Side reactions : Nitro group reduction or thione oxidation during prolonged reactions. Mitigate via inert atmospheres (N₂/Ar) .
  • Process monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress in real time .

Q. How can stability studies under varying pH and temperature guide storage conditions?

  • Accelerated degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours.
  • Analytical endpoints : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products .

Q. What green chemistry approaches minimize waste in its synthesis?

  • Catalyst selection : Use recyclable catalysts (e.g., Amberlyst-15) for nitration .
  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

Methodological Resources

  • Experimental design : Follow guidelines from Advanced Organic Chemistry (Carey & Sundberg) for reaction optimization .
  • Data analysis : Use software like Gaussian (DFT) or AutoDock (molecular docking) .
  • Safety training : Refer to Organic Chemistry Discipline Overview for lab safety frameworks .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.